molecular formula C16H16N4O4S B2790983 N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-55-8

N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2790983
CAS No.: 852135-55-8
M. Wt: 360.39
InChI Key: MVNMBFWAYYQHHC-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole derivatives are a class of heterocyclic compounds that have gained significant attention due to their broad spectrum of important bioactivities . They have been reported to serve as potent non-sedative anxiolytics, powerful anticancer agents, PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitors, and antimicrobially active molecules .


Synthesis Analysis

A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .


Molecular Structure Analysis

All the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC and MS spectral analysis .


Chemical Reactions Analysis

The synthesis of benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives have attracted much attention . The extraordinarily satisfying properties of the benzo[d]imidazo[2,1-b]thiazole- and benzo[d]oxazole-related drugs have motivated organic chemists to set out to synthesize, using simple methodologies, a great number of novel chemotherapeutic agents .


Physical and Chemical Properties Analysis

In silico physicochemical and pharmacokinetic parameters of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole analogues were predicted using the knowledge-based FAF Drugs4 and Swiss ADME software tools .

Mechanism of Action

While the specific mechanism of action for “N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide” is not available, it’s worth noting that these types of compounds are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .

Safety and Hazards

The most active benzo[d]imidazo[2,1-b]thiazole derivative IT10, carrying a 4-nitro phenyl moiety, displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra, while no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .

Future Directions

The extraordinarily satisfying properties of the benzo[d]imidazo[2,1-b]thiazole- and benzo[d]oxazole-related drugs have motivated organic chemists to set out to synthesize, using simple methodologies, a great number of novel chemotherapeutic agents . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

Properties

IUPAC Name

N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-10-14(15(21)17-6-7-24-2)25-16-18-13(9-19(10)16)11-4-3-5-12(8-11)20(22)23/h3-5,8-9H,6-7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNMBFWAYYQHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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